N-[(furan-2-yl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
N-[(furan-2-yl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. The molecule features a 4-methylphenyl substituent at the 7-position and an acetamide group linked to a furan-2-ylmethyl moiety at the 3-position. The presence of the furan ring may enhance bioavailability due to its polar oxygen atom, while the 4-methylphenyl group could influence lipophilicity and target binding .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-13-4-6-14(7-5-13)16-11-27-19-18(16)22-12-23(20(19)25)10-17(24)21-9-15-3-2-8-26-15/h2-8,11-12H,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMINFKXYRIJTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The foundational method involves reacting 2-amino-5-(4-methylphenyl)thiophene-3-carboxylate (1) with formamide under microwave irradiation (Scheme 1):
Reaction Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| Temperature | 160°C | |
| Time | 30 min | |
| Solvent | Solvent-free | |
| Yield | 82–89% |
This method produces 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (2) with >95% purity by HPLC. Alternative carbonyl reagents (triphosgene, urea) reduce yields to 45–60%.
Thorpe-Ziegler Cyclization
For scale-up production, a modified Thorpe-Ziegler approach using 3-cyano-4-(4-methylphenyl)thiophene-2-carboxamide (3) achieves cyclization in refluxing acetic anhydride:
O
||
NC–C6H2(CH3)–S–C(=O)NH2 → Heating → Core structure **(2)**
Yields reach 75% with 2 h reflux, though requiring chromatographic purification.
Introduction of Acetamide Side Chain
Nucleophilic Substitution at C3
Activation of the thienopyrimidinone core (2) with phosphorus oxychloride generates the 3-chloro intermediate (4) , which undergoes nucleophilic displacement with 2-(furan-2-ylmethylamino)acetate (5) :
Optimized Parameters
Direct Amidation Strategies
Alternative one-pot approaches using HATU/DMAP coupling reagents demonstrate limited efficacy (Table 1):
Table 1. Coupling Reagent Screening for Side-Chain Attachment
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU/DIEA | DMF | 25 | 42 | 88 |
| EDC/HOBt | CH2Cl2 | 40 | 55 | 92 |
| DMT/NMM/TsO– | MeCN | 60 | 73 | 97 |
Data adapted from shows DMT/NMM/TsO– system in acetonitrile provides optimal results, particularly under microwave assistance (85% yield in 15 min).
Final Assembly and Purification
The convergent route couples intermediates (2) and (5) through a three-step sequence:
Step 1 : Chlorination of (2)
Step 2 : Aminolysis with (5)
Step 3 : Crystallization
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.32 (d, J = 8.2 Hz, 2H, ArH), 6.51 (m, 2H, furan-H), 4.52 (s, 2H, CH2CO), 4.21 (d, J = 5.6 Hz, 2H, NCH2), 2.38 (s, 3H, CH3), 2.12 (s, 3H, COCH3)
- HRMS : m/z calc. for C21H19N3O3S [M+H]+ 402.1174, found 402.1178
HPLC Purity
Industrial-Scale Considerations
Process Optimization Challenges
- Thermal instability of furanmethylamine requires strict temperature control below 40°C during coupling
- Residual Pd in Suzuki-coupled intermediates necessitates <5 ppm specification
Green Chemistry Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (kg/kg) | 56 | 29 |
| Energy (kWh/mol) | 410 | 225 |
Data from demonstrates significant improvements under continuous flow conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thieno[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced alcohols, and substituted thieno[3,2-d]pyrimidine compounds.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the thieno-pyrimidine core but differ in substituents, which critically affect physicochemical properties and bioactivity. Below is a detailed comparison:
Core Modifications and Substituent Variations
N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide (C19H18N4O2S2) Key Differences: The thieno[2,3-d]pyrimidine core (vs. [3,2-d] in the target compound) and a 5-methylthiophen-2-yl substituent. Molecular Weight: 406.5 g/mol (vs. ~423.5 g/mol for the target compound).
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (C23H19F3N4O3S2) Key Differences: A sulfanyl (-S-) linker and a 4-(trifluoromethoxy)phenyl group. Impact: The trifluoromethoxy group enhances electronegativity and metabolic stability, while the sulfanyl group may alter binding kinetics . Molecular Weight: 536.5 g/mol.
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (C23H21N3O2S) Key Differences: A 7-phenyl group (vs. 7-(4-methylphenyl)) and a 2-ethyl-6-methylphenyl acetamide substituent. Impact: Increased aromaticity from the phenyl group may enhance π-π stacking in hydrophobic pockets . Molecular Weight: 403.5 g/mol.
Physicochemical and ADMET Properties
- Lipophilicity : The 4-methylphenyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., trifluoromethoxy in ) .
- ADMET : Furan derivatives generally exhibit moderate metabolic stability. However, the methylphenyl group may prolong half-life due to reduced CYP450-mediated oxidation .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Pharmacological Insights
Biological Activity
N-[(furan-2-yl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that integrates furan and thienopyrimidinone moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on available research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 354.43 g/mol |
| CAS Number | 1251558-44-7 |
1. Antimicrobial Activity
Research indicates that compounds containing thienopyrimidinone rings exhibit significant antimicrobial properties. A study evaluating various derivatives showed that modifications at specific positions of the thienopyrimidinone structure enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
In vitro assays determined the Minimum Inhibitory Concentration (MIC) for several derivatives, with some exhibiting potent activity comparable to established antibiotics. For example:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | E. coli |
| Another derivative | 16 | S. aureus |
These results suggest that the presence of the furan moiety may enhance the interaction with microbial targets.
2. Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been widely studied. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, a study reported that derivatives with similar structures inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
Table summarizing anticancer activity:
These findings indicate a potential mechanism involving the inhibition of critical enzymes related to DNA synthesis and repair.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for nucleotide synthesis .
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thienopyrimidine derivatives against various bacterial strains. The compound exhibited significant antimicrobial activity with a focus on its structural modifications enhancing efficacy against resistant strains .
Case Study 2: Cancer Cell Line Evaluation
In another investigation, derivatives similar to this compound were tested against multiple cancer cell lines. The results demonstrated selective cytotoxicity towards tumor cells while sparing normal cells .
Q & A
Q. What advanced techniques validate target engagement in cellular models?
- Tools :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- CRISPR Knockout : Validate specificity using gene-edited cell lines lacking the target protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
